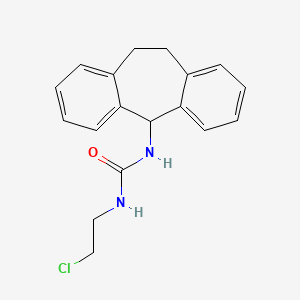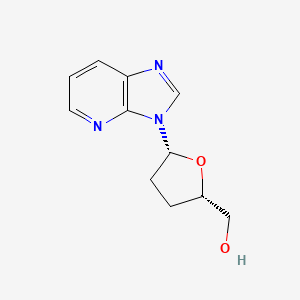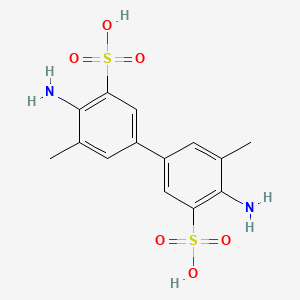
4-Ethylphenyl bis(4-methylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 68207 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 68207 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as N-Chlorosuccinimide and solvents like N,N-Dimethylformamide . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of NSC 68207 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The industrial methods often involve continuous flow processes and the use of automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 68207 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 68207 include N-Chlorosuccinimide for chlorination reactions and various catalysts for oxidation and reduction reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of NSC 68207 depend on the specific reaction conditions and reagents used. For example, chlorination reactions with N-Chlorosuccinimide can produce chlorinated derivatives of NSC 68207 .
Wissenschaftliche Forschungsanwendungen
NSC 68207 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 68207 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of NSC 68207, including its use in drug development and disease treatment.
Industry: In industrial applications, NSC 68207 is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of NSC 68207 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
NSC 68207 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other chlorinated derivatives and compounds with similar chemical structures.
List of Similar Compounds
- N-Chlorosuccinimide
- N-Bromosuccinimide
- N-Iodosuccinimide
Eigenschaften
CAS-Nummer |
43132-96-3 |
|---|---|
Molekularformel |
C22H23O4P |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(4-ethylphenyl) bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C22H23O4P/c1-4-19-9-15-22(16-10-19)26-27(23,24-20-11-5-17(2)6-12-20)25-21-13-7-18(3)8-14-21/h5-16H,4H2,1-3H3 |
InChI-Schlüssel |
YGSPPXVZKKKOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)

![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
